(Z)-2-Methoxybenzoyl chloride oxime
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Overview
Description
(Z)-2-Methoxybenzoyl chloride oxime is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the ortho position and an oxime group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methoxybenzoyl chloride oxime typically involves the reaction of 2-methoxybenzoyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Methoxybenzoyl chloride+Hydroxylamine hydrochloride→(Z)-2-Methoxybenzoyl chloride oxime+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Methoxybenzoyl chloride oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
(Z)-2-Methoxybenzoyl chloride oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of heterocycles.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-Methoxybenzoyl chloride oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. The methoxy group can also participate in hydrogen bonding and other interactions that affect the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoyl chloride: Lacks the oxime group, making it less reactive in certain types of chemical reactions.
Benzoyl chloride oxime: Lacks the methoxy group, which affects its solubility and reactivity.
2-Methoxybenzaldehyde oxime: Similar structure but with an aldehyde group instead of a chloride group.
Uniqueness
(Z)-2-Methoxybenzoyl chloride oxime is unique due to the presence of both the methoxy and oxime groups, which confer distinct chemical properties and reactivity. This combination allows for a wider range of chemical transformations and applications compared to its similar compounds.
Properties
IUPAC Name |
N-hydroxy-2-methoxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMQNUSKPRBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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